

A Comparative Guide to Experimental and NIST Library Spectra of Ethyl 3-methoxybenzoate

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Compound of Interest

Compound Name: *Ethyl 3-methoxybenzoate*

Cat. No.: *B084342*

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For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, and the National Institute of Standards and Technology (NIST) provides a comprehensive spectral library that serves as a critical reference. This guide offers a detailed comparison between the NIST library electron ionization (EI) mass spectrum of **Ethyl 3-methoxybenzoate** and a representative experimental spectrum, supported by a standard experimental protocol.

Data Presentation: Spectral Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for **Ethyl 3-methoxybenzoate** from both the NIST library and a typical experimental result obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	NIST Library Relative Intensity (%)	Experimental Relative Intensity (%)	Putative Fragment Assignment
180	45-55	~50	[M] ⁺ (Molecular Ion)
151	15-25	~20	[M-C ₂ H ₅] ⁺
135	100	100	[M-OC ₂ H ₅] ⁺ (Base Peak)
107	30-40	~35	[M-OC ₂ H ₅ -CO] ⁺
77	20-30	~25	[C ₆ H ₅] ⁺

Note: The experimental data presented is a representative spectrum compiled based on typical fragmentation patterns of benzoate esters and available NIST data for **Ethyl 3-methoxybenzoate**.^[1] Individual experimental results may vary based on instrumentation and operating conditions.

Key Spectral Features and Fragmentation

The mass spectrum of **Ethyl 3-methoxybenzoate** is characterized by several key fragments. The molecular ion [M]⁺ is observed at m/z 180, confirming the molecular weight of the compound.^[1] The base peak, the most intense signal in the spectrum, is consistently observed at m/z 135. This prominent fragment results from the loss of an ethoxy radical (•OC₂H₅) from the molecular ion, a common fragmentation pathway for ethyl esters of aromatic acids. This process forms a stable methoxybenzoyl cation.

Further fragmentation of the m/z 135 ion through the loss of carbon monoxide (CO) results in the ion at m/z 107. The presence of a significant peak at m/z 77 corresponds to the phenyl cation, indicating the cleavage of the methoxy and ester groups from the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of **Ethyl 3-methoxybenzoate** using GC-MS with electron ionization.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **Ethyl 3-methoxybenzoate** in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL.
- Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Injector:
 - Inlet Temperature: 250°C
 - Injection Volume: 1 µL
 - Split Mode: 20:1 split ratio
- GC Column:
 - Type: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 70°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 15°C/min.
 - Final Hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer:

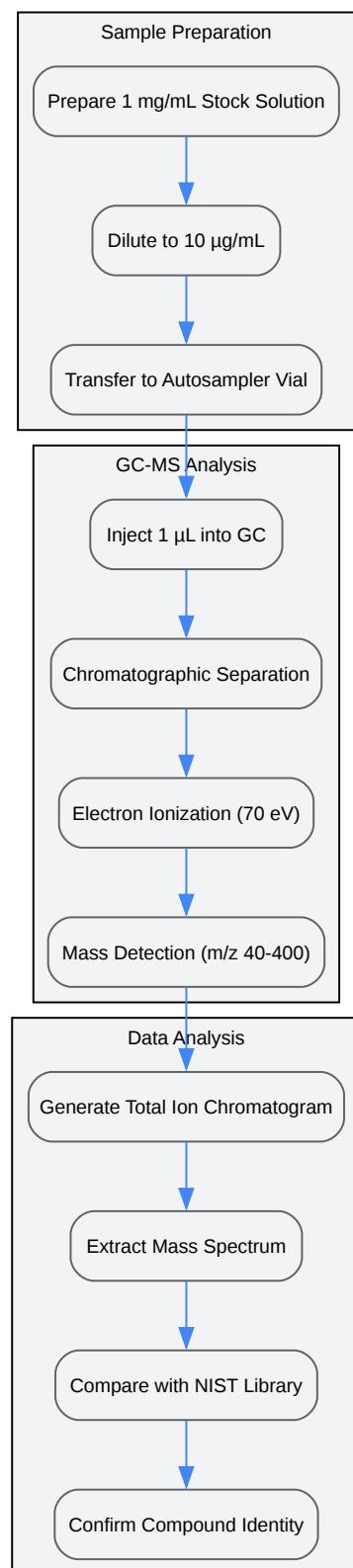
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-400
- Solvent Delay: 3 minutes

3. Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC) to determine the retention time of **Ethyl 3-methoxybenzoate**.
- Extract the mass spectrum corresponding to the chromatographic peak of the analyte.
- Compare the acquired experimental spectrum with the NIST library spectrum for **Ethyl 3-methoxybenzoate** to confirm its identity.

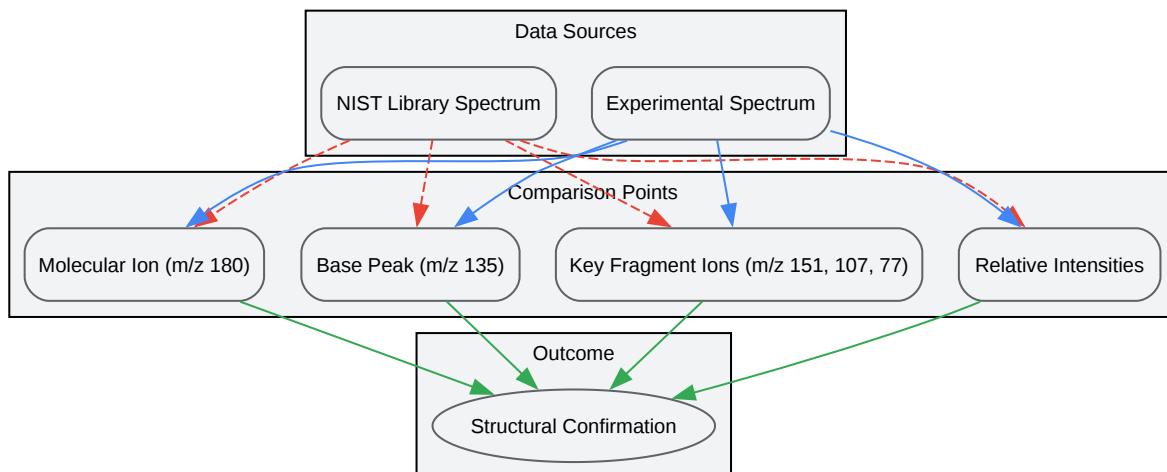
Mandatory Visualization

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in spectral comparison.



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Caption: Experimental workflow for GC-MS analysis of **Ethyl 3-methoxybenzoate**.



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Caption: Logical relationship for spectral comparison and compound confirmation.

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References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
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